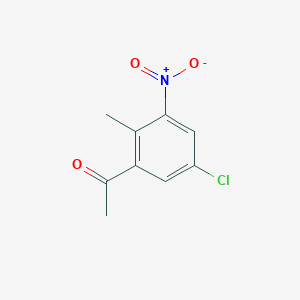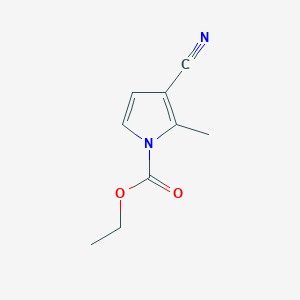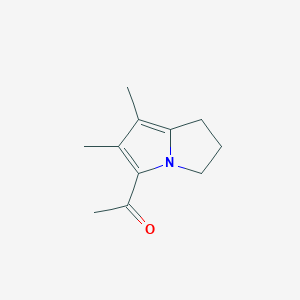
5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are characterized by a pyrrole ring fused to a pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine typically involves the reaction of pyrrole derivatives with acylating agents. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature, with catalysts such as Cs₂CO₃ in DMSO.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with unique chemical properties.
Mécanisme D'action
The mechanism by which 5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The exact pathways depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acetyl-6,7-dimethyl-2,3-dihydro-1H-pyrrolizine: Similar in structure but with slight variations in the positioning of functional groups.
5-Acetyl-2,3-dihydro-7-methyl-1H-pyrrolizine: Another closely related compound with a different methylation pattern.
Uniqueness
What sets 5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine apart is its specific arrangement of acetyl and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
97073-03-5 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-(1,2-dimethyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-7-8(2)11(9(3)13)12-6-4-5-10(7)12/h4-6H2,1-3H3 |
Clé InChI |
DFFVSJCTDBAPFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCN2C(=C1C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


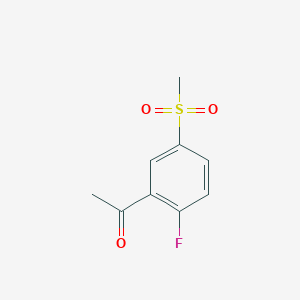
![[[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15204861.png)

![5-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15204866.png)

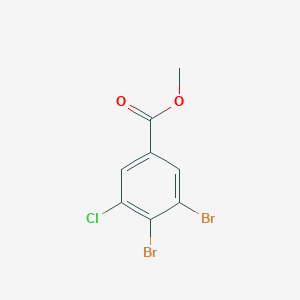
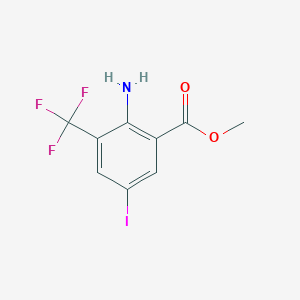
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15204892.png)
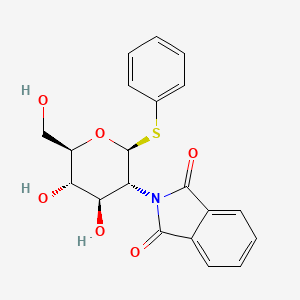
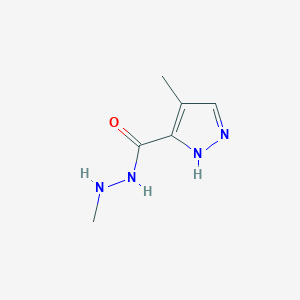
![3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B15204915.png)
